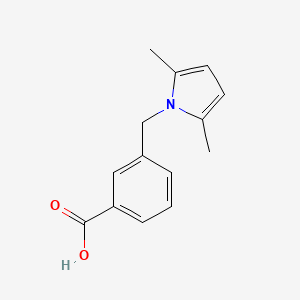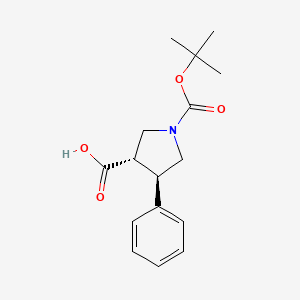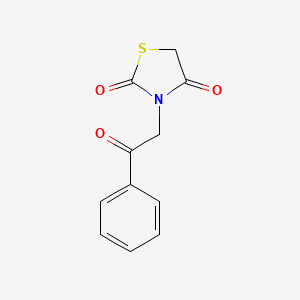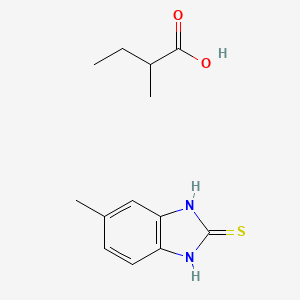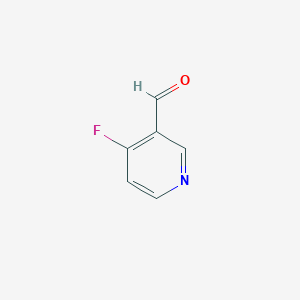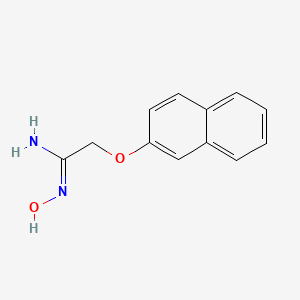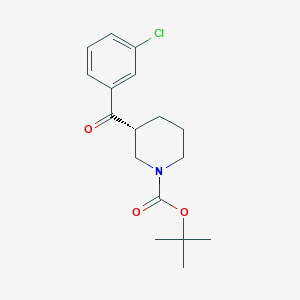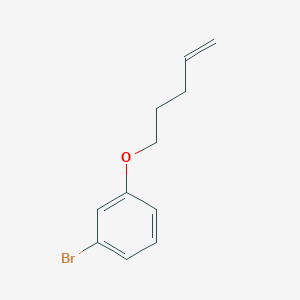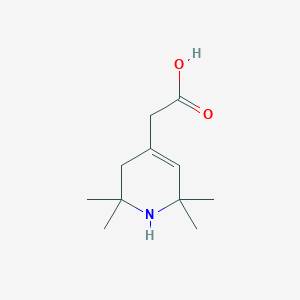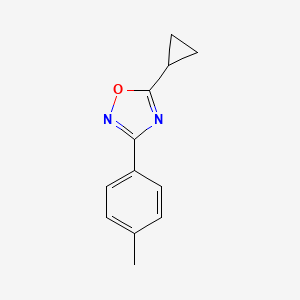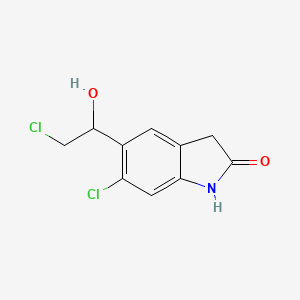
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
Vue d'ensemble
Description
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is a derivative of indole, and has been the subject of numerous studies due to its unique properties. It is a colorless solid at room temperature, and has a melting point of 177-179°C.
Applications De Recherche Scientifique
Overview of Indole Synthesis
The chemical structure of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one falls within the broader category of indole compounds, which are significant for their applications in organic synthesis and pharmaceutical research. Indole synthesis has been a critical area of study due to the diverse pharmacological and biological activities associated with indole derivatives. A comprehensive review by Taber and Tirunahari (2011) outlines the framework for classifying all indole syntheses, highlighting the importance of indole alkaloids ranging from lysergic acid to vincristine, which have inspired organic chemists for over a century. This classification system is essential for understanding the synthesis strategies of indole compounds, including the one , enabling researchers to place new synthetic approaches within a universally understood system (Taber & Tirunahari, 2011).
Applications in Organic Synthesis and Pharmacology
The synthesis and functionalization of indole derivatives, including 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one, play a crucial role in the development of new pharmaceuticals and materials. Research by Fan et al. (2019) on 5-Hydroxymethylfurfural (HMF) in organic synthesis illustrates the use of biomass-derived chemicals for producing value-added chemicals, materials, and biofuels. This study underscores the potential for using indole derivatives in fine chemical synthesis, demonstrating the versatility of these compounds in incorporating renewable carbon sources into final products (Fan et al., 2019).
Bioactive Properties and Therapeutic Applications
Indole compounds are known for their bioactive properties, which include anticancer, antibacterial, antiviral, and anti-inflammatory activities. The pharmacokinetic profiles of indole-based compounds such as brucine, mitragynine, and vindoline have been reviewed, highlighting their promising pharmacological activities. This review by Omar et al. (2021) suggests that indole alkaloids derived from plants possess a wide range of pharmacological activities, making them potential candidates for the development of new therapeutic agents (Omar et al., 2021).
Propriétés
IUPAC Name |
6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMREGYTKNNZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

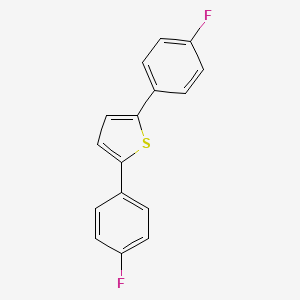
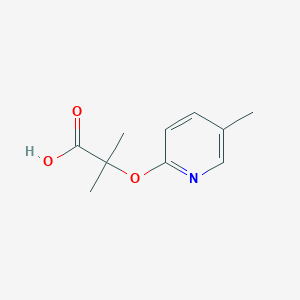
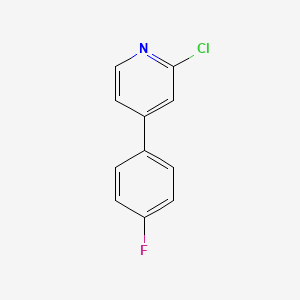
![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)
